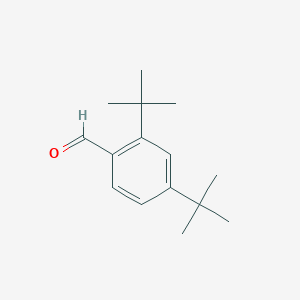

2,4-Di-tert-butylbenzaldehyde

Description

Contextual Significance of Sterically Hindered Aromatic Aldehydes in Organic Synthesis

Aromatic aldehydes are a fundamental class of compounds in organic synthesis, acting as versatile precursors for a wide array of more complex molecules through reactions like nucleophilic addition, condensation, and oxidation. fiveable.menumberanalytics.com The reactivity of the aldehyde's carbonyl group is central to its synthetic utility. This reactivity is governed by a delicate balance of electronic effects, stemming from the aromatic ring, and steric effects, arising from substituents on the ring. numberanalytics.com

The introduction of bulky substituents, such as tert-butyl groups, creates what is known as steric hindrance. This phenomenon occurs when the size of groups near a reactive center impedes the approach of reactants. numberanalytics.comlibretexts.org In the case of sterically hindered aromatic aldehydes, this bulkiness can significantly decrease the rate of nucleophilic addition reactions by shielding the electrophilic carbonyl carbon from attack by nucleophiles. numberanalytics.comnumberanalytics.com While aldehydes are generally more reactive than ketones due to having only one large substituent attached to the carbonyl carbon, significant steric hindrance from ortho-substituents can diminish this reactivity advantage. libretexts.org

This modulated reactivity is not merely a limitation but a tool that chemists can exploit. Steric hindrance can enhance the selectivity of reactions, preventing unwanted side reactions and allowing for the targeted synthesis of specific isomers. For instance, the bulky groups can direct incoming reagents to less hindered positions or can stabilize otherwise transient chemical species. The study of compounds like 2,4,6-tri-t-butyl)thiobenzaldehyde, a stable aromatic thioaldehyde, highlights how extreme steric protection can be used to isolate and study highly reactive functional groups. oup.com Therefore, sterically hindered aldehydes are crucial for developing regioselective and stereoselective synthetic methodologies and for creating molecules with unique, stable structures.

Overview of Research Trajectories for 2,4-Di-tert-butylbenzaldehyde and Related Isomers

Research involving di-tert-butylbenzaldehyde isomers often explores how the positioning of the bulky tert-butyl groups affects reactivity and potential applications. While this compound is a subject of study, its isomers, particularly 3,5-di-tert-butylbenzaldehyde (B94254) and 4-tert-butylbenzaldehyde (B1265539), have also been investigated, often as building blocks in various synthetic pathways.

4-tert-Butylbenzaldehyde is a significant intermediate in the fragrance industry. wikipedia.orggoogle.com It is used to produce lilial (B1675391) and bourgeonal, two important synthetic aroma compounds with lily-of-the-valley notes, through aldol (B89426) condensation reactions. wikipedia.org Its synthesis can be achieved on an industrial scale via the electrochemical oxidation of 4-tert-butyltoluene (B18130). wikipedia.org

3,5-Di-tert-butylbenzaldehyde is another isomer used as a building block in chemical synthesis. chemodex.com The meta-positioning of the tert-butyl groups provides a different steric environment around the aldehyde compared to the 2,4-isomer. This isomer has been used in condensation reactions to create chalcone (B49325) derivatives which are studied for their potential biological activities. researchgate.net Furthermore, hydroxy-substituted versions, such as 4-hydroxy-3,5-di-tert-butylbenzaldehyde, are employed in the synthesis of antioxidants and other complex organic molecules. researchgate.netresearchgate.net

The research trajectory for This compound itself is often linked to its role as a sterically hindered platform. It appears in studies as a component in complex mixtures or as a reference compound. lcms.cz For example, it has been used in the synthesis of dimethyl dithioacetals, which are protecting groups for aldehydes. researchtrends.net The distinct steric and electronic properties conferred by the 2,4-substitution pattern make it and its derivatives, like 2-hydroxy-3,5-di-tert-butylbenzaldehyde, subjects of interest in condensation reactions and for creating unique molecular architectures, such as coumarin (B35378) derivatives. researchgate.net

The comparative study of these isomers provides valuable insights into how substituent placement dictates reaction outcomes and molecular properties, a core principle in advanced organic chemistry.

Comparison of Common Di-tert-butylbenzaldehyde Isomers

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Research Area |

|---|---|---|---|---|

| This compound | 99758-62-0 | C₁₅H₂₂O | 218.33 | Sterically hindered intermediate researchtrends.net |

| 3,5-Di-tert-butylbenzaldehyde | 17610-00-3 | C₁₅H₂₂O | 218.33 | Synthetic building block chemodex.comresearchgate.net |

| 4-tert-Butylbenzaldehyde | 939-97-9 | C₁₁H₁₄O | 162.23 | Fragrance intermediate wikipedia.orggoogle.com |

Data sourced from PubChem nih.gov, Chemodex chemodex.com, and Wikipedia wikipedia.org.

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2,4-ditert-butylbenzaldehyde |

InChI |

InChI=1S/C15H22O/c1-14(2,3)12-8-7-11(10-16)13(9-12)15(4,5)6/h7-10H,1-6H3 |

InChI Key |

GXQFPCHENGNAQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Di Tert Butylbenzaldehyde and Analogues

Established Synthetic Pathways to Di-tert-butylbenzaldehydes

Traditional methods for synthesizing di-tert-butylbenzaldehydes have relied on well-established organic reactions, including halogenation-hydrolysis sequences, the Sommelet reaction, oxidation of alkyl-substituted arenes, and the reduction of carboxylic acid derivatives.

Halogenation-Hydrolysis and Sommelet Reaction Protocols

A common route to benzaldehydes involves the halogenation of a methyl group on an aromatic ring, followed by hydrolysis. For instance, the synthesis of 4-tert-butylbenzaldehyde (B1265539) can be achieved by the radical bromination of 4-tert-butyltoluene (B18130) without a solvent to yield a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide. google.com This mixture is then hydrolyzed with water. google.com The hydrolysis can be facilitated by the presence of a Sommelet reagent, such as hexamethylenetetramine (HMTA), which also helps to control the reaction and improve yields. google.comgoogle.com The Sommelet reaction itself involves the reaction of a benzyl (B1604629) halide with HMTA, followed by acid hydrolysis to produce the corresponding aldehyde. youtube.comrsc.org This method has been successfully applied to the synthesis of 3,5-di-tert-butylbenzaldehyde (B94254). rsc.org The reaction typically proceeds by heating the benzyl bromide with HMTA in a solvent mixture like ethanol (B145695) and water, followed by the addition of concentrated hydrochloric acid. rsc.org

For example, the synthesis of 4-tert-butylbenzaldehyde via a one-pot halogenation-hydrolysis-Sommelet process has been reported to give high yields (94%) and purity (>99.5%) after distillation. google.com The bromination step is typically carried out at elevated temperatures (145°-220°C), while the Sommelet reaction is performed at a lower temperature range (90°-105°C). google.com

Table 1: Sommelet Reaction for Benzaldehyde (B42025) Synthesis

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-di-tert-butyltoluene (B81915) | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Hexamethylenetetramine (HMTA), HCl | Reflux in C6H5Cl, then reflux with HMTA in EtOH/H2O, followed by HCl | 3,5-di-tert-butylbenzaldehyde | Not specified | rsc.org |

| 4-tert-butyltoluene | Br2, then H2O with Sommelet reagent | Bromination: 183°-190°C; Sommelet: 90°-105°C | 4-tert-butylbenzaldehyde | 94% | google.com |

| Benzyl chloride | Hexamethylenetetramine, HCl | Heated to 100°C for 4 hours, then reflux with HCl | Benzaldehyde | Not specified | youtube.com |

Oxidation of Alkyl-Substituted Arenes

The direct oxidation of the methyl group of alkyl-substituted arenes is another fundamental approach to synthesizing benzaldehydes. Various oxidizing agents can be employed for this transformation. For example, 3,5-di-tert-butyltoluene can be oxidized to form 3,5-di-tert-butylbenzaldehyde.

The partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde has been studied in detail using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt(II) acetate (B1210297) or cerium(III) acetate. chemicalbook.comsigmaaldrich.comresearchgate.net This system can achieve selectivities of 75-80% for the aldehyde product. researchgate.net The proposed mechanism involves the formation of a benzylic radical, which is then oxidized by the metal catalyst. researchgate.net

Electrochemical oxidation provides an alternative method. The anodic oxidation of 4-tert-butyltoluene in methanolic solutions over graphite (B72142) electrodes can produce 4-tert-butylbenzaldehyde dimethyl acetal, which can then be hydrolyzed to the aldehyde. journals.co.za

Reduction of Carboxylic Acid Derivatives to Aldehydes

The reduction of carboxylic acid derivatives, such as acid chlorides or the acids themselves, offers a pathway to the corresponding aldehydes. For example, 3,5-di-tert-butylbenzoic acid can be converted to its acid chloride using oxalyl chloride and then reduced to 3,5-di-tert-butylbenzaldehyde. rsc.org Another approach involves the direct reduction of the carboxylic acid. While specific examples for 2,4-di-tert-butylbenzaldehyde are less common in the provided context, this is a general and viable synthetic strategy for aldehyde preparation.

Advanced Approaches to this compound Synthesis

More contemporary methods focus on improving regioselectivity and employing catalytic systems to enhance efficiency and sustainability.

Regioselective Functionalization Strategies

Achieving regioselectivity is crucial when multiple positions on the aromatic ring are available for functionalization. The synthesis of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde showcases a multi-step sequence involving protection, directed ortho-metalation, and subsequent formylation to introduce the aldehyde group at a specific position. researchgate.net The synthesis starts from 3,5-di-tert-butylcatechol, which is first protected. researchgate.net Then, a directed lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group. researchgate.net

Cesium bicarbonate-mediated alkylation has been shown to be a highly regioselective method for the 4-O-alkylation of 2,4-dihydroxybenzaldehydes, demonstrating the importance of base selection in controlling the outcome of reactions on substituted benzaldehydes. nih.gov

Catalytic Synthetic Routes for Benzaldehyde Derivatives

Catalytic methods are at the forefront of modern organic synthesis. The use of transition metals in cross-coupling reactions and C-H activation provides powerful tools for constructing complex molecules. While not explicitly detailed for this compound in the provided results, catalytic approaches are widely used for the synthesis of substituted benzaldehydes. For example, the industrial production of Lilial (B1675391)®, a fragrance, involves a cross-aldol condensation between 4-tert-butylbenzaldehyde and propanal, often catalyzed by aqueous NaOH. psu.edu Research has explored the use of ionic liquids with base catalysts like piperidine (B6355638) to improve the efficiency and selectivity of such aldol (B89426) reactions. psu.edu

Furthermore, transition-metal-free methods are emerging. A novel amide bond formation has been developed using an nBu4NI/TBHP catalyst system, reacting aldehydes with aromatic tertiary amines. researchgate.net While this is not a direct synthesis of the aldehyde, it highlights the ongoing development of new catalytic systems involving aldehydes as starting materials.

Optimization of Solvent Systems for Enhanced Selectivity (e.g., Ionic Liquid Media)

The choice of solvent is a critical parameter in the synthesis of this compound and its analogues, significantly influencing reaction rates, conversion, and, most importantly, selectivity towards the desired product. Traditional organic solvents have been widely used, but recent research has focused on more advanced solvent systems, such as ionic liquids, to overcome the limitations of conventional methods, particularly in aldol condensation reactions for producing valuable derivatives.

Research Findings in Ionic Liquid Media

Ionic liquids (ILs) have emerged as promising alternative reaction media due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. researchgate.net In the context of synthesizing analogues of this compound, such as the Lilial® precursor (3-(4-tert-butylphenyl)-2-methyl-propenal) via aldol condensation of 4-tert-butylbenzaldehyde and propanal, ionic liquids have demonstrated superior performance compared to traditional molecular solvents. psu.eduunipr.it

Studies have found that ionic liquids based on bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) and tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻) anions are particularly effective. psu.eduunipr.it For instance, using 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide ([bmpyrr][NTf2]) as the solvent with piperidine as the catalyst, selectivities of up to 81% were achieved at a 97% conversion rate of 4-tert-butylbenzaldehyde. psu.edu This is a marked improvement over the industrial process, which often limits conversion to around 60% to maintain high selectivity, necessitating costly recycling of unreacted starting materials. psu.edu

A direct comparison highlights the advantages of ionic liquids. In a study comparing various solvent media for the piperidine-catalyzed reaction, the ionic liquid [C4mpyr][NTf2] yielded significantly higher selectivity and conversion than methanol, cyclohexane, ethanenitrile, or performing the reaction without a solvent. psu.edu While ionic liquids show great promise, their high cost can be a barrier to large-scale industrial application. google.com

The effectiveness of the ionic liquid is also linked to the product's solubility. The desired condensation product is often insoluble in the ionic liquid, causing it to precipitate out of the reaction mixture. psu.edu This insolubility helps to prevent further unwanted side reactions involving the product, thereby preserving its high selectivity. psu.edu

Comparative Solvent Performance Data

The following tables summarize the comparative research findings on the impact of different solvent systems on the synthesis of 4-tert-butylbenzaldehyde analogues.

Table 1: Effect of Solvent Media on Selectivity and Conversion

This table illustrates the performance of various solvents in the aldol condensation of 4-tert-butylbenzaldehyde and propanal.

| Solvent | Catalyst | Conversion of 4-tert-butylbenzaldehyde (%) | Selectivity for Cross-Aldol Product (%) | Source |

| [C4mpyr][NTf2] | Piperidine | ~95 | ~80 | psu.edu |

| Methanol | Piperidine | ~60 | ~70 | psu.edu |

| Ethanenitrile | Piperidine | ~75 | ~65 | psu.edu |

| Cyclohexane | Piperidine | ~80 | ~60 | psu.edu |

| No Solvent | Piperidine | ~90 | ~55 | psu.edu |

| [bmpyrr][NTf2] | Piperidine | 97 | 81 | psu.edu |

| Aqueous NaOH | - | ~60 | High (unspecified) | psu.edu |

Data is approximated from graphical representations in the cited source.

Table 2: Performance of Different Ionic Liquids

This table shows the selectivity achieved using different ionic liquids at high conversion rates.

| Ionic Liquid Anion | Conversion (%) | Selectivity (%) | Source |

| [NTf2]⁻ | High | Significantly Higher than Molecular Solvents | psu.eduunipr.it |

| [FAP]⁻ | High | Significantly Higher than Molecular Solvents | unipr.it |

| [PF6]⁻ | - | - | psu.edu |

| [BF4]⁻ | - | - | psu.edu |

Specific conversion and selectivity percentages for [PF6]⁻ and [BF4]⁻ were not detailed in the same comparative manner but were mentioned as part of the range of ionic liquids studied.

While the focus has heavily shifted towards ionic liquids, other systems such as methanol-water mixtures have also been investigated to enhance selectivity in related syntheses, indicating ongoing efforts to optimize reaction conditions using various solvent strategies. google.com

Spectroscopic and Structural Elucidation of 2,4 Di Tert Butylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, and it has been widely applied to 2,4-Di-tert-butylbenzaldehyde and its related compounds.

High-Resolution 1H and 13C NMR for Molecular Structural Assignment

High-resolution 1H and 13C NMR spectroscopy are fundamental tools for assigning the molecular structure of this compound and its derivatives.

For the related compound, 3,5-di-tert-butylbenzaldehyde (B94254), the 1H NMR spectrum in CDCl3 shows characteristic signals. The eighteen protons of the two tert-butyl groups appear as a singlet at δ 1.38 ppm. The aromatic protons appear as multiplets between δ 7.71-7.75 ppm, and the aldehydic proton gives a singlet at δ 10.02 ppm. rsc.org

In a derivative, 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, the 1H NMR spectrum in CDCl3 reveals signals for the tert-butyl groups at δ 1.32 and 1.43 ppm. researchgate.net The aromatic protons appear as doublets at δ 6.95 and 7.02 ppm, each with a J-coupling of 2.2 Hz. The 13C NMR spectrum of this derivative shows a multitude of signals corresponding to the different carbon environments within the molecule. researchgate.net

The 1H and 13C NMR spectra for 4-(tert-butyl)benzaldehyde have also been reported. rsc.org

Interactive Data Table: 1H NMR Data for Benzaldehyde (B42025) Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 3,5-di-tert-butylbenzaldehyde rsc.org | CDCl3 | 1.38 (s, 18H) | tert-butyl-H |

| 7.71-7.73 (m, 1H) | Ar-H, p- | ||

| 7.73-7.75 (m, 2H) | Ar-H, o- | ||

| 10.02 (s, 1H) | CHO | ||

| 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde researchgate.net | CDCl3 | 1.32 (s, 9H), 1.43 (s, 9H) | t-Bu |

| 5.11 (s, 2H), 5.16 (s, 2H) | CH2Ph | ||

| 6.95 (d, J=2.2 Hz, 1H), 7.02 (d, J=2.2 Hz, 1H) | Car-H |

Interactive Data Table: 13C NMR Data for Benzaldehyde Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde researchgate.net | CDCl3 | 30.53, 32.02, 35.86, 36.13, 73.69, 75.85, 120.83, 128.45, 137.33, 138.57, 142.73, 145.46, 145.71, 151.85 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for establishing connectivity between protons and their spatial proximity within a molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks. For instance, in a complex molecule, observing a cross-peak between two distinct proton signals in a COSY spectrum confirms that they are J-coupled, typically through two or three bonds. creative-biostructure.com This technique is instrumental in assigning protons within a spin system. creative-biostructure.comwalisongo.ac.id

NOESY experiments, on the other hand, detect through-space interactions (dipolar coupling) between protons that are close to each other in the three-dimensional structure, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining the stereochemistry and conformation of molecules. For example, NOESY can be used to identify cross-peaks between protons of a guest molecule and the internal protons of a supramolecular cage, indicating encapsulation. rsc.org

While specific COSY and NOESY data for this compound were not found in the provided search results, the principles of these techniques are broadly applied in the structural elucidation of its derivatives and other complex organic molecules. walisongo.ac.idrsc.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Advanced Mass Spectrometric Techniques for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, provide highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. For example, the molecular formula of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) is C15H22O2, with a molecular weight of 234.334. watson-int.com The high accuracy of these techniques helps to distinguish between compounds with the same nominal mass but different elemental compositions. thermofisher.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often coupled with HRMS to analyze a wide range of compounds, including derivatives of this compound. rsc.orgrsc.orgrsc.org

Fragmentation Pathway Analysis and Isomeric Differentiation

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information. For aldehydes, a common fragmentation is the loss of a hydrogen atom (M-1) via alpha-cleavage. miamioh.edu Another typical fragmentation for aromatic aldehydes is the loss of the formyl group (M-29), resulting in the formation of a phenyl cation. miamioh.edu

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for separating isomers and analyzing their individual fragmentation patterns. lcms.czlibretexts.org This is crucial for differentiating between isomers like this compound and 3,5-di-tert-butylbenzaldehyde, which would exhibit distinct fragmentation patterns upon electron ionization. The fragmentation of butylated hydroxytoluene (BHT), a related compound, is well-studied and can provide insights into the fragmentation of its aldehyde derivatives. lcms.cz

X-Ray Crystallographic Studies of this compound and its Co-crystals/Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself was not found in the search results, structures of its derivatives have been reported.

For instance, the crystal structure of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde (C15H22O3) has been determined. researchgate.netiucr.org It crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit. The analysis revealed the presence of both intramolecular and intermolecular O-H···O hydrogen bonds, which link the molecules into chains. researchgate.netiucr.org

The crystal structure of (2,4,6-tri-t-butyl)thiobenzaldehyde, a related thioaldehyde, shows that the thioformyl (B1219250) group is nearly perpendicular to the aromatic ring, a conformation enforced by the steric bulk of the ortho-tert-butyl groups. oup.com This provides insight into how the bulky tert-butyl groups can influence the conformation of the aldehyde functional group relative to the benzene (B151609) ring in this compound.

Single-Crystal Diffraction for Absolute Molecular Geometry and Conformation

While a single-crystal structure for this compound itself is not described in the surveyed literature, detailed X-ray diffraction studies on its derivatives provide a clear picture of the geometry and conformation of the 2,4-di-tert-butylphenyl group.

In another derivative, a germylene compound stabilized by a 2,4-di-tert-butyl-6-(N,N-dimethylaminomethyl)phenyl (Mamx) ligand, the geometry of the substituted phenyl ring is well-defined. The X-ray crystal structure of a related cationic species, [Mamx(Tip)(Me)Ge]⁺I⁻ (where Tip = 2,4,6-iPr₃C₆H₂), shows a trigonal-planar coordination at the germanium center. acs.org The 2,4-di-tert-butylphenyl group maintains its aromatic planarity, with the tert-butyl substituents positioned at the ortho and para positions of the benzene ring.

The X-ray structure of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (a key pharmaceutical compound known as Ivacaftor) also incorporates the 2,4-di-tert-butylphenyl moiety, albeit with an additional hydroxyl group. Its crystal structure confirms the flat, planar nature of the quinolinone ring system, which is stabilized by intramolecular hydrogen bonding. acs.org

These examples consistently demonstrate the steric influence of the two tert-butyl groups on the molecular conformation of the parent structure.

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| Tris(2,4-di-tert-butylphenyl) phosphate (B84403) | C₄₂H₆₃O₄P | Not Specified | Not Specified | Disorder in two tert-butyl groups. | researchgate.net |

| [Mamx(Tip)(Me)Ge]⁺I⁻ | C₄₁H₆₄GeIN₂ | Not Specified | Not Specified | Trigonal-planar coordination at Ge center. | acs.org |

| N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | C₂₄H₂₆N₂O₃ | Not Specified | Not Specified | Planar conformation stabilized by intramolecular H-bond. | acs.org |

Analysis of Supramolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in the solid state is governed by a network of non-covalent supramolecular interactions. For derivatives of this compound, these interactions are crucial in defining the crystal packing.

In the crystal structure of Tris(2,4-di-tert-butylphenyl) phosphate, several intramolecular C-H···O interactions are observed. researchgate.net These weak hydrogen bonds, formed between carbon-hydrogen bonds of the bulky tert-butyl groups and the oxygen atoms of the phosphate group, contribute to the molecule's conformational stability.

Similarly, the crystal structure of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is significantly influenced by hydrogen bonding. A key feature is an intramolecular hydrogen bond between the quinolinol tautomer and the amide carbonyl oxygen, which enforces a planar conformation. acs.org While this specific interaction is due to the quinolinone core, it highlights how functional groups on derivatives dictate supramolecular assembly.

In a related compound, (E)-4-(4-tert-butylphenyl)but-3-en-2-one, which has a single para-tert-butyl group, the crystal packing is dominated by intermolecular interactions. C-H···O hydrogen bonds link molecules into inversion dimers, which feature a distinct R²₂(8) ring motif. researchgate.net These dimers are further organized into stacks through C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of a neighboring molecule. researchgate.net Although this is not a 2,4-di-substituted compound, it illustrates the types of interactions that can be expected in the crystal lattice of substituted benzaldehydes.

Vibrational and Electronic Spectroscopy

Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. For this compound, specific vibrational modes serve as a unique fingerprint. While a dedicated spectrum for this specific compound is not available in the cited literature, the expected characteristic absorption bands can be inferred from its structure and data from related compounds.

The key functional groups are the aldehyde, the aromatic ring, and the tert-butyl groups.

Aldehyde Group: The most prominent IR band would be the strong C=O stretching vibration, typically found in the region of 1710-1685 cm⁻¹. The aldehyde C-H bond would exhibit two characteristic stretching bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹.

Tert-Butyl Groups: The aliphatic C-H stretching vibrations of the methyl groups within the two tert-butyl substituents would produce strong bands in the 2960-2870 cm⁻¹ range. Characteristic C-H bending vibrations for the tert-butyl groups would also be present in the 1470-1365 cm⁻¹ region.

Data from the precursor, 2,4-di-tert-butylphenol (B135424), shows strong C-H stretching bands from the tert-butyl groups and aromatic C=C stretching, which would be conserved in the aldehyde derivative. nih.govnist.gov However, the phenol (B47542) would be distinguished by a strong, broad O-H stretching band, which is absent in the aldehyde.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1710 - 1685 | Strong |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Medium, distinct |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Alkyl (tert-butyl) | C-H Stretch | 2970 - 2860 | Strong |

| Alkyl (tert-butyl) | C-H Bend | 1470 - 1365 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Properties

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For aromatic aldehydes like this compound, two primary types of electronic transitions are expected.

π → π Transitions:* These are strong absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and the carbonyl group. These typically occur at shorter wavelengths (higher energy). For 3,5-di-tert-butyl-4-hydroxybenzaldehyde, absorption maxima are observed at 232 nm and 290 nm in a basic solution, which are characteristic of π → π* transitions. chemwhat.com

n → π Transitions:* This is a weaker absorption that involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is lower in energy and occurs at longer wavelengths, often appearing as a shoulder on the main absorption band.

While specific experimental UV-Vis data for this compound is not detailed in the provided sources, derivatives incorporating the di-tert-butylphenyl moiety show characteristic absorptions. For instance, porphyrins synthesized with 3,5-di-tert-butylbenzaldehyde exhibit intense absorption bands in the visible region, though these are dominated by the porphyrin macrocycle itself. wiley-vch.de The photodecomposition of the sunscreen agent avobenzone (B1665848) in certain solvents can yield 4-tert-butylbenzaldehyde (B1265539), which shows absorption in the UV region. cansa.org.za

Emission properties, such as fluorescence, are not commonly reported for simple benzaldehydes as they often have inefficient radiative decay pathways. However, derivatives can be highly fluorescent. For example, Schiff bases derived from substituted salicylaldehydes and their metal complexes are known to exhibit fluorescence, with emission wavelengths typically in the range of 460-570 nm depending on the specific structure and environment.

Reactivity Profiles and Mechanistic Investigations of 2,4 Di Tert Butylbenzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group in 2,4-di-tert-butylbenzaldehyde is a primary site of chemical reactivity, participating in a variety of addition and redox reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. ncert.nic.in However, the rate and equilibrium of these additions are significantly influenced by the steric hindrance imposed by the ortho tert-butyl group. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and electronic factors. youtube.com

Common nucleophilic addition reactions include:

Grignard Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) results in the formation of secondary alcohols after an acidic workup. The bulky substituents on the this compound molecule can influence the accessibility of the carbonyl carbon to the Grignard reagent.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can be employed to convert the carbonyl group into an alkene. While this reaction is versatile, the steric hindrance around the carbonyl group in this compound may necessitate specific ylides or reaction conditions for efficient conversion.

The steric bulk of the ortho-tert-butyl group can hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to less substituted benzaldehydes.

Table 1: Nucleophilic Addition Reactions of this compound Hypothetical data for illustrative purposes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Carbon Nucleophile | Methylmagnesium bromide | Secondary Alcohol |

| Phosphorus Ylide | Methylenetriphenylphosphorane | Alkene |

| Hydride | Sodium borohydride | Primary Alcohol |

The aldehyde group of this compound can be selectively reduced to a primary alcohol, 2,4-di-tert-butylbenzyl alcohol. This transformation is typically achieved using hydride-donating reagents.

Common reducing agents for this purpose include:

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. nih.gov The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695).

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ also effectively reduces aldehydes to primary alcohols. Due to its high reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (THF).

The choice of reducing agent can be crucial if other reducible functional groups are present in the molecule, although for this compound, both reagents are effective for the desired transformation.

Table 2: Selective Reduction of this compound Hypothetical data for illustrative purposes

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | 2,4-Di-tert-butylbenzyl alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 2,4-Di-tert-butylbenzyl alcohol |

The aldehyde functional group can be oxidized to a carboxylic acid, yielding 2,4-di-tert-butylbenzoic acid. This is a common transformation in organic synthesis.

Several oxidizing agents can be employed for this purpose:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is often carried out under basic, acidic, or neutral conditions.

Potassium Dichromate (K₂Cr₂O₇): In the presence of a strong acid like sulfuric acid, potassium dichromate is a powerful oxidizing agent for aldehydes.

Chromium Trioxide (CrO₃): The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is another effective oxidant for this transformation.

The presence of the electron-donating tert-butyl groups on the aromatic ring can influence the reactivity of the aldehyde group towards oxidation.

Table 3: Oxidation of this compound Hypothetical data for illustrative purposes

| Reagent | Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, heat | 2,4-Di-tert-butylbenzoic acid |

| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄, heat | 2,4-Di-tert-butylbenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 2,4-Di-tert-butylbenzoic acid |

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic substitution, with the regiochemical outcome being heavily influenced by the existing substituents.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, introduce new functional groups onto the aromatic ring. The positions of these new substituents are directed by the aldehyde and the two tert-butyl groups. The aldehyde group is a deactivating, meta-directing group, while the alkyl tert-butyl groups are activating, ortho- and para-directing groups.

Nitration: The nitration of benzaldehyde (B42025) typically yields mainly the meta-nitro product. However, in this compound, the powerful ortho-, para-directing influence of the tert-butyl groups will compete with the meta-directing effect of the aldehyde. The bulky nature of the tert-butyl groups will also play a significant role in determining the position of the incoming nitro group.

Halogenation: Similar to nitration, halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst will be directed by the combined electronic and steric effects of the substituents. The reaction of 1,4-di-tert-butylbenzene with bromine and an iron catalyst yields 1,4-di-tert-butyl-2-bromobenzene.

The final substitution pattern will be a result of the dominant directing effects and the steric accessibility of the available positions on the ring.

The two tert-butyl groups on the aromatic ring of this compound exert profound steric and electronic effects that control the molecule's reactivity.

Electronic Influence: The tert-butyl groups are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. This electron-donating nature also stabilizes the carbocation intermediate formed during electrophilic substitution, particularly when the attack occurs at the ortho and para positions relative to the tert-butyl groups.

Steric Influence: The most significant impact of the tert-butyl groups is their large size, which creates considerable steric hindrance. The ortho-tert-butyl group, in particular, can physically block the adjacent positions on the ring (positions 3 and 1, with position 1 being the aldehyde attachment point), making it difficult for incoming electrophiles to attack these sites. This steric hindrance often favors substitution at the less hindered positions of the ring. For instance, in electrophilic aromatic substitution reactions, the bulky t-butyl group will sterically hinder both ortho positions, thus favoring para substitution.

Condensation Reactions of this compound

The reactivity of this compound is significantly influenced by its structure, particularly the presence of the aldehyde functional group and the bulky tert-butyl substituents on the aromatic ring. These features dictate its participation in a variety of condensation reactions.

Aldol (B89426) and Related Condensations with Carbonyl Compounds

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com The reaction typically occurs between two carbonyl compounds, one of which must possess an alpha-hydrogen to form an enolate. magritek.com Since this compound lacks alpha-hydrogens, it cannot self-condense. However, it can participate in crossed or mixed Aldol condensations, specifically a variant known as the Claisen-Schmidt condensation, by reacting with another aldehyde or a ketone that does have alpha-hydrogens. masterorganicchemistry.com

In a typical base-catalyzed Claisen-Schmidt condensation, a base abstracts an acidic α-hydrogen from a ketone (e.g., acetone) to form a nucleophilic enolate ion. magritek.comiitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of this compound. The steric hindrance imposed by the two tert-butyl groups on the benzaldehyde may slow this nucleophilic attack compared to less substituted benzaldehydes. The resulting intermediate is a β-hydroxy ketone. iitk.ac.in Often, this initial aldol addition product undergoes spontaneous dehydration, especially with heating, to yield a more stable α,β-unsaturated ketone, driven by the formation of a conjugated system. masterorganicchemistry.comlibretexts.org

The general sequence for the base-catalyzed reaction is as follows:

Enolate Formation: The ketone is deprotonated by a base.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.

Protonation: The resulting alkoxide intermediate is protonated to form the β-hydroxy carbonyl compound.

Dehydration (Condensation): Elimination of a water molecule forms an α,β-unsaturated carbonyl compound. libretexts.org

Macrocyclization and Porphyrin Synthesis Pathways

A significant application of aromatic aldehydes, including sterically hindered ones like this compound, is in the synthesis of meso-substituted porphyrins. The bulky tert-butyl groups are often strategically employed to enhance the solubility of the resulting porphyrin macrocycle and to prevent aggregation through steric hindrance.

The most common method for this synthesis is the Lindsey synthesis, which offers mild reaction conditions compared to earlier methods. chem-station.comnih.govarkat-usa.org The Lindsey synthesis is a two-step, one-flask process:

Condensation and Cyclization: this compound is reacted with pyrrole in a high-dilution solution using a Lewis acid or a strong protic acid catalyst (e.g., BF₃·OEt₂). nih.gov This acid-catalyzed condensation leads to the formation of a colorless intermediate, the porphyrinogen. The high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization. chem-station.com

Oxidation: The porphyrinogen is a reduced, non-aromatic macrocycle. A mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the reaction mixture. nih.govnih.gov This step involves the removal of six hydrogen atoms, leading to the formation of the stable, aromatic, and intensely colored porphyrin ring system. nih.gov

This methodology allows for the rational synthesis of a wide variety of meso-tetraarylporphyrins from different aldehydes. nih.govnih.gov

Kinetic and Mechanistic Studies of Reactions Involving this compound

Determination of Reaction Rates and Rate Laws

The rate of a chemical reaction involving this compound can be described by a rate law, which expresses the relationship between the reaction rate and the concentration of the reactants. photophysics.comkhanacademy.org A general form of the rate law is:

Rate = k[this compound]m[Reactant B]n

Where:

k is the rate constant. photophysics.com

[ ] denotes the concentration of the species.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally. khanacademy.org

The method of initial rates is a common experimental approach to determine the values of m and n. youtube.com This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant and observing the effect on the initial reaction rate. youtube.comyoutube.com

For instance, to determine the rate law for the formation of a Schiff base between this compound (A) and a primary amine (B), one could perform the following experiments:

| Experiment | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

From this hypothetical data:

Comparing experiments 1 and 2, doubling [A] while keeping [B] constant doubles the rate (4.0/2.0 = 2). Therefore, the reaction is first order with respect to A (m=1). youtube.com

Comparing experiments 1 and 3, doubling [B] while keeping [A] constant doubles the rate (4.0/2.0 = 2). Therefore, the reaction is also first order with respect to B (n=1). youtube.com

Elucidation of Detailed Reaction Mechanisms

The mechanisms of reactions involving this compound are consistent with general organic chemistry principles, though the steric bulk of the tert-butyl groups can influence transition state energies and reaction rates.

Claisen-Schmidt Condensation Mechanism:

Enolate Formation: A base removes an α-proton from the ketone, creating a resonance-stabilized enolate. This is typically the rate-determining step in base-catalyzed reactions.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. The bulky substituents on the aldehyde may create steric hindrance, potentially raising the activation energy for this step.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or alcohol) to give the neutral aldol addition product (a β-hydroxy ketone).

Dehydration: Under heating, a second enolate is formed by abstraction of the α-proton. The hydroxyl group then leaves as a hydroxide ion (a poor leaving group, but feasible at high temperatures) to form the conjugated α,β-unsaturated ketone. This elimination often proceeds via an E1cB mechanism. magritek.com

Schiff Base Formation Mechanism:

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (carbinolamine) intermediate.

Protonation of Hydroxyl Group: Under acidic conditions, the oxygen of the hydroxyl group is protonated, forming a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, forming a C=N double bond and yielding a protonated imine (an iminium ion).

Deprotonation: A base (like water) removes the proton from the nitrogen to give the neutral Schiff base product.

The steric hindrance from the tert-butyl groups likely makes the carbonyl carbon less accessible, which would slow the initial rate of nucleophilic attack but does not prevent the reaction from proceeding.

Based on the conducted research, there is insufficient detailed information available in the public domain to generate a thorough and scientifically accurate article on “this compound” that strictly adheres to the requested outline.

Scientific literature and databases prominently feature related compounds such as 3,5-di-tert-butylsalicylaldehyde, 4-tert-butylbenzaldehyde (B1265539), and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). These related molecules are extensively studied in the contexts of organic frameworks, dye synthesis, and ligand chemistry. However, specific research findings concerning the advanced applications of This compound in the precise subsections provided are not well-documented in the available search results.

The single available reference mentions the use of this compound in a ruthenium-catalyzed ortho addition reaction, where the steric bulk of the ortho tert-butyl group plays a crucial role in directing the reaction pathway and preventing undesirable side reactions like decarbonylation. nih.gov This highlights its utility in specific organic transformations due to its sterically hindered nature.

Unfortunately, this information is not sufficient to build out the detailed sections on its role as a precursor for complex organic frameworks, an intermediate for dyes, its use in synthesizing a broad range of Schiff base ligands and metal complexes, or its applications in supramolecular chemistry as requested in the prompt.

Therefore, this request cannot be fulfilled as it would require speculating on data and research findings that are not supported by the available search results, thereby failing to meet the standard of a thorough, informative, and scientifically accurate article.

Advanced Applications of 2,4 Di Tert Butylbenzaldehyde in Chemical Research

Supramolecular Chemistry and Host-Guest Interactions

Encapsulation Studies within Coordination Cages and Macrocyclic Systems

In supramolecular chemistry, host-guest interactions involve the encapsulation of a "guest" molecule within a larger "host" molecule, such as a coordination cage or a macrocycle. wikipedia.orgnih.gov The binding affinity and stability of the resulting complex are governed by non-covalent forces and the complementary nature of the host and guest in terms of size, shape, and chemical properties. fiveable.me

While the bulky and hydrophobic nature of 2,4-di-tert-butylbenzaldehyde makes it a theoretical candidate for encapsulation within large, hydrophobic cavities of macrocyclic hosts like cyclodextrins or calixarenes, specific studies detailing its encapsulation are not extensively documented in prominent research. fiveable.methno.org The aldehyde group, however, provides a site for potential hydrogen bonding, adding another dimension to its possible interactions within a host cavity. The primary utility in this area remains as a model compound for studying how significant steric hindrance on a guest molecule affects the thermodynamics and kinetics of encapsulation processes.

Template-Directed Synthesis and Self-Assembly Processes Utilizing this compound

Template-directed synthesis is a powerful strategy for constructing complex molecular architectures, where a template molecule guides the formation of a product that would otherwise be difficult to synthesize. nih.gov The aldehyde functionality of this compound is suitable for forming reversible covalent bonds, such as imines, which are often employed in dynamic covalent chemistry for template-directed synthesis. nih.gov

In this context, the aldehyde can be used to covalently attach to a template molecule. Other reactants can then be brought into proximity and reacted before the aldehyde is cleaved from the template, releasing the final product. The bulky tert-butyl groups would play a crucial role in directing the spatial arrangement of the reactants, influencing the stereochemistry and yield of the final macrocyclic or interlocked product. However, similar to its role in encapsulation, its application as a template is more conceptual, serving as a building block for designing systems where steric control is paramount, rather than being widely reported in specific synthetic examples.

Catalytic Applications and Mechanistic Insights

The most significant applications of this compound and its derivatives are found in the field of catalysis. The sterically demanding nature of the 2,4-di-tert-butylphenyl group is leveraged to control the activity and selectivity of metal-based catalysts.

This compound Derivatives as Components in Catalytic Systems

Derivatives of this compound are primarily used to synthesize sterically hindered ligands for transition metal catalysts. The most common approach involves the condensation reaction between the aldehyde and a primary amine to form a Schiff base (or imine). mdpi.comdntb.gov.ua These Schiff base ligands can then be coordinated to a variety of metal centers (e.g., Cobalt, Manganese, Ruthenium) to create active catalysts for organic transformations. nih.gov

A prominent class of such ligands are the Salen-type ligands, which are tetradentate Schiff bases. wikipedia.orgamazonaws.com By using substituted aldehydes like this compound (or more commonly, its hydroxylated analogue, 3,5-di-tert-butyl-2-hydroxybenzaldehyde), chemists can synthesize catalysts with deep catalytic pockets and significant steric shielding. researchgate.net This strategy is fundamental in creating catalysts that can operate with high selectivity.

Table 1: Examples of Catalytic Systems Incorporating Sterically Hindered Benzaldehyde (B42025) Derivatives

| Catalyst Type | Ligand Derivative | Metal Center | Typical Application |

| Schiff Base Complex | Imine from this compound and an aniline | Palladium (II) | Cross-coupling reactions |

| Salen-type Complex | Bis(3,5-di-tert-butylsalicylidene)ethylenediamine | Manganese (III) | Asymmetric epoxidation |

| Pincer Ligand | N/N/N or P/N/P backbone with 2,4-di-tert-butylphenyl groups | Ruthenium (II) | Dehydrogenation reactions |

Investigation of Size-Selectivity and Substrate Specificity in Catalysis

The introduction of the bulky 2,4-di-tert-butylphenyl moiety into a catalyst's ligand framework is a deliberate design choice to enforce size-selectivity and substrate specificity. The tert-butyl group at the ortho-position (C2) to the imine bond is particularly impactful, as it directly overhangs the metal's coordination site. researchgate.netchemrxiv.org

This steric hindrance creates a constrained environment around the catalytically active metal center. As a result, the catalyst can differentiate between substrates of varying sizes and shapes. Larger or awkwardly shaped substrate molecules may be physically prevented from approaching the metal center and reacting, while smaller substrates can access it freely. This principle of steric exclusion is a powerful tool for achieving high selectivity in complex reaction mixtures.

For instance, in an oxidation or hydrogenation reaction, a catalyst bearing these bulky groups might selectively convert linear alkanes while leaving bulkier cyclic or branched alkanes untouched. This size-based discrimination is crucial in fine chemical synthesis, where the selective modification of one site in a complex molecule is often required. The steric bulk not only influences which substrates can bind but can also dictate the orientation of the bound substrate, thereby controlling the stereochemical outcome of the reaction (e.g., enantioselectivity). scispace.com

Table 2: Influence of Steric Hindrance on Catalytic Selectivity

| Ligand Substituent | Steric Profile | Expected Effect on Catalysis | Mechanistic Insight |

| Hydrogen (unsubstituted) | Low | Low selectivity, high activity | Open catalytic site allows access for a wide range of substrates. |

| 4-tert-butyl | Moderate | Moderate selectivity | Steric group is distant from the active site, providing some electronic effects but minimal steric blocking. |

| 2,4-di-tert-butyl | High | High size-selectivity, potentially lower activity | Ortho-tert-butyl group shields the metal center, creating a selective binding pocket that excludes larger substrates. |

Computational and Theoretical Studies on 2,4 Di Tert Butylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations provide a basis for understanding molecular geometry, stability, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has proven effective in accurately predicting the molecular properties of substituted benzaldehydes. researchgate.net DFT calculations, often using functionals like B3LYP, allow for the optimization of the molecule's geometry to find its most stable conformation. researchgate.net

For molecules containing the 2,4-di-tert-butylphenyl group, DFT has been used to determine key structural parameters. A study on a related Schiff base compound containing a 2,4-di-tert-butylphenol (B135424) moiety optimized the molecular structure using the B3LYP functional. nih.gov The calculations revealed that the theoretical structure is in good agreement with experimental X-ray diffraction data, confirming the accuracy of the method. nih.gov For example, the C1=O1 bond length in the aldehyde group and the various C-C bond lengths and angles within the benzene (B151609) ring can be precisely calculated. researchgate.net These optimized geometries are the foundation for calculating other properties such as vibrational frequencies and thermodynamic parameters. researchgate.net

The electronic properties of the molecule, including dipole moment and polarizability, can also be determined. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are particularly insightful. They visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.govmdpi.com For benzaldehyde (B42025) derivatives, MEP maps typically show a region of high electron density (negative potential) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, while regions of positive potential are often found around the hydrogen atoms. mdpi.com

| Parameter | 4-methoxybenzaldehyde (B3LYP/6-311++G(d,p)) researchgate.net | (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol (B3LYP/LanL2DZ) nih.gov |

| Bond Lengths (Å) | ||

| C1-C2 | 1.393 | C1-C14: 1.419 |

| C=O | 1.215 | C1-O1: 1.376 |

| C(ring)-C(aldehyde) | 1.481 | C15=N1: 1.308 |

| **Bond Angles (°) ** | ||

| C2-C1-C6 | 121.2 | C2-C1-C14: 118.81 |

| C(ring)-C(aldehyde)-O | 124.3 | C1-C14-C15: 121.95 |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.compressbooks.pub Of particular importance in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orglibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For the 2,4-di-tert-butylphenyl moiety, DFT calculations have been used to examine the frontier orbitals. nih.gov These analyses show the distribution and energy levels of the HOMO and LUMO, providing a picture of where the molecule is most likely to react. nih.gov Different substituents on the benzaldehyde ring can significantly influence the energies of the frontier orbitals and thus alter the molecule's reactivity. taylorandfrancis.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 4-hydroxybenzaldehyde | -6.21 | -1.72 | 4.49 | mdpi.com |

| 4-methoxybenzaldehyde | -6.09 | -1.63 | 4.46 | researchgate.net |

| (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol | -6.31 | -1.82 | 4.49 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and dynamics of a molecule. nih.gov

For a molecule like 2,4-Di-tert-butylbenzaldehyde, MD simulations can be employed to explore its conformational flexibility. This includes the rotational freedom of the aldehyde group relative to the benzene ring and the rotations of the two bulky tert-butyl groups. Understanding these dynamics is crucial as the molecule's conformation can significantly impact its reactivity and interactions with other molecules. biorxiv.org Computational approaches like MD have been extensively applied to study the conformational landscapes of various chemical systems. biorxiv.org

MD simulations are also invaluable for studying intermolecular interactions. nih.govuniroma1.it By simulating the molecule in a solvent or within a crystal lattice, it is possible to observe and quantify the non-covalent interactions that govern its behavior in condensed phases. For substituted benzaldehydes, important intermolecular contacts include weak C–H⋯O hydrogen bonds involving the carbonyl group, as well as π–π stacking and C–H⋯π interactions. nih.govrsc.org Theoretical calculations and Hirshfeld surface analyses on various benzaldehyde derivatives have been used to quantify the energies of these interactions and understand how they contribute to the formation of supramolecular structures. nih.govrsc.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is an essential tool for predicting and interpreting spectroscopic data. unibo.itnsf.gov By calculating the properties that govern the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated that aid in the analysis of experimental results.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). researchgate.net After optimizing the molecular geometry to a minimum on the potential energy surface, harmonic vibrational frequencies can be calculated. researchgate.net These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, typically show good agreement with experimental FTIR and FT-Raman spectra. researchgate.netconicet.gov.ar This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, C-H bending, or ring deformation modes. researchgate.net

Similarly, electronic spectra (UV-Visible) can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption bands observed in a UV-Vis spectrum. mdpi.comconicet.gov.ar The analysis of the molecular orbitals involved in these transitions helps to characterize them, for example, as π → π* or n → π* transitions. mdpi.com For substituted benzaldehydes, TD-DFT has been successfully used to reproduce and assign the main absorption bands. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for elucidating the detailed mechanisms of chemical reactions. acs.orgnih.gov By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netucsb.edu The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. acs.org

For reactions involving complex organic molecules, DFT is a common method for calculating the geometries and energies of transition states. researchgate.net A notable example is the theoretical study of the Kolbe-Schmitt reaction mechanism for 2,4-di-tert-butylphenol, a direct precursor to the target aldehyde. researchgate.net In this study, DFT calculations were used to model the reaction of potassium 2,4-di-tert-butylphenoxide with CO2. The calculations identified the key transition states and intermediates along the reaction pathway to form 3,5-di-tert-butyl-4-hydroxybenzoic acid. researchgate.net The Gibbs free energy barriers for each step were calculated, providing a quantitative understanding of the reaction mechanism. For instance, the initial electrophilic addition of CO2 was found to have a Gibbs free energy barrier of only 11.2 kcal/mol. researchgate.net Such studies demonstrate the ability of computational modeling to provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov

| Reaction Step (for Potassium 2,4-di-tert-butylphenoxide + CO2) | Structure | Calculated Gibbs Free Energy Barrier (kcal/mol) |

| Electrophilic Addition | TS1-B | 11.2 |

| Intramolecular Proton Transfer (Path 1) | TS2-B | 42.8 |

| Intramolecular Proton Transfer (Path 2) | TS3-B | 0.6 |

Data from a DFT study on the reaction mechanism of the precursor, 2,4-di-tert-butylphenol. researchgate.net

Future Research Directions and Emerging Paradigms for 2,4 Di Tert Butylbenzaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and economically viable synthetic routes to 2,4-Di-tert-butylbenzaldehyde is a primary area of future research. Current industrial syntheses often rely on harsh conditions and hazardous reagents, prompting the exploration of greener alternatives.

Key research directions include:

Catalytic Oxidation of 2,4-Di-tert-butyltoluene: A significant focus will be on the selective oxidation of the methyl group of 2,4-di-tert-butyltoluene. Research into heterogeneous catalysts, such as metal oxides supported on porous materials, aims to achieve high selectivity for the aldehyde while minimizing the formation of the corresponding carboxylic acid and other byproducts. The use of molecular oxygen as the primary oxidant is a key goal for enhancing the sustainability of this process.

Direct Formylation of 1,3-Di-tert-butylbenzene (B94130): Investigating novel methods for the direct introduction of a formyl group onto the 1,3-di-tert-butylbenzene scaffold presents a more atom-economical approach. This could involve exploring advanced formylating agents or developing catalytic systems, potentially based on transition metals, that can regioselectively functionalize the aromatic ring.

Biocatalytic Approaches: The use of enzymes or whole-cell systems for the synthesis of this compound represents a frontier in sustainable chemistry. Biocatalysis offers the potential for high selectivity under mild reaction conditions, reducing energy consumption and waste generation. Future work may involve screening for novel enzymes or engineering existing ones to accommodate the sterically demanding substrate.

Flow Chemistry and Process Intensification: The application of continuous flow technologies to the synthesis of this compound can offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors can enable precise control over reaction parameters, leading to improved yields and purities.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Oxidation | Use of inexpensive starting materials, potential for high yield. | Development of selective and reusable catalysts, use of green oxidants. |

| Direct Formylation | High atom economy, reduced number of synthetic steps. | Novel formylating reagents, regioselective catalytic systems. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process optimization. |

| Flow Chemistry | Improved safety and control, enhanced efficiency and scalability. | Reactor design, optimization of reaction parameters in continuous flow. |

Development of Highly Selective and Efficient Catalytic Systems

The unique steric and electronic properties of this compound necessitate the development of specialized catalytic systems to control its reactivity. Future research will likely concentrate on designing catalysts that can overcome the steric hindrance imposed by the two tert-butyl groups.

Emerging areas of focus are:

Organometallic Catalysis: The design of novel organometallic complexes as catalysts for reactions involving this compound is a promising avenue. These catalysts can be tailored to provide specific steric and electronic environments that favor desired transformations, such as asymmetric synthesis or C-H activation.

Photoredox Catalysis: The use of light-driven catalytic processes offers a mild and efficient way to activate this compound for various chemical transformations. Future research may explore the development of photosensitizers that can effectively engage with this sterically hindered aldehyde.

Computational Catalyst Design: In silico modeling and computational chemistry will play an increasingly important role in the rational design of catalysts for reactions involving this compound. These methods can predict catalyst performance and guide the synthesis of more effective catalytic systems.

Integration into Advanced Functional Materials and Nanotechnology

The bulky tert-butyl groups of this compound can be exploited to create materials with unique properties. Future research will explore the incorporation of this molecule into a variety of advanced materials.

Potential applications include:

Porous Organic Polymers (POPs) and Frameworks (POFs): The rigid and sterically demanding nature of this compound makes it an attractive building block for the synthesis of porous organic materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). sciopen.comrsc.orgiipseries.orgnih.govresearchgate.net These materials have potential applications in gas storage, separation, and catalysis.

Dendrimers and Hyperbranched Polymers: The aldehyde functionality allows for the use of this compound as a core or branching unit in the synthesis of dendrimers and hyperbranched polymers. nih.gov The steric bulk of the tert-butyl groups can influence the morphology and properties of these macromolecules, leading to applications in areas such as drug delivery and coatings.

Functionalization of Nanomaterials: this compound can be used to modify the surface of nanomaterials, such as nanoparticles and carbon nanotubes. nih.govnih.govbenthamscience.com This functionalization can impart new properties to the nanomaterials, such as improved dispersibility or the ability to interact with specific molecules.

| Material Class | Potential Role of this compound | Potential Applications |

| Porous Organic Frameworks | Steric control of pore size and morphology. | Gas storage, separation, catalysis. |

| Dendrimers and Polymers | Control of polymer architecture and properties. | Drug delivery, advanced coatings. |

| Functionalized Nanomaterials | Surface modification to tune properties. | Sensing, catalysis, biomedical applications. |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Disciplines

The future of this compound chemistry will be heavily influenced by collaborations between organic chemists and researchers in other fields.

Promising areas for interdisciplinary research include:

Supramolecular Chemistry and Self-Assembly: The steric hindrance of this compound can be a powerful tool for directing the self-assembly of complex molecular architectures. longdom.orgnih.govnorthwestern.edursc.org Research in this area could lead to the development of new sensors, molecular machines, and smart materials.

Materials Science: Collaboration with materials scientists will be crucial for translating the unique properties of this compound-containing molecules into functional devices and materials with real-world applications.

Computational Science: The use of computational modeling will be essential for understanding the behavior of this compound at the molecular level and for predicting the properties of new materials derived from it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.